molecular formula C10H9ClF3NOS B14054265 1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14054265
M. Wt: 283.70 g/mol
InChI Key: XQAMFTOMGMXQPP-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one (CAS 1804222-48-7) is a chemical building block of interest in advanced chemical synthesis. Its structure features a phenyl ring with both an electron-rich amino group and a highly lipophilic trifluoromethylthio (SCF3) group . The SCF3 group is one of the most potent substituents for increasing the lipophilicity of organic molecules, a strategy widely used in medicinal chemistry to improve the cell membrane permeability and metabolic stability of drug candidates . This compound serves as a key intermediate for incorporating the SCF3 motif into more complex molecules, particularly for the development of active agents in agrochemical and pharmaceutical research . It is supplied as a research-grade material. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NOS/c1-5(16)9(11)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-4,9H,15H2,1H3

InChI Key

XQAMFTOMGMXQPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Chloro-1-(thiophen-2-yl)propan-1-one ()
  • Structure : A thiophene ring replaces the phenyl group, and the substituents are absent.
  • Synthesis : Prepared via Friedel-Crafts acylation, a common method for aromatic ketones.
  • Key Differences: The absence of amino and trifluoromethylthio groups reduces electronic complexity. Thiophene’s electron-rich nature may enhance reactivity in electrophilic substitutions compared to the target compound’s phenyl ring .
1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one ()
  • Structure : Features a benzoxazole-hydrazone group instead of the phenyl substituents.
  • Applications: Used to synthesize cationic 1,3,4-thiadiazoles with demonstrated anti-tumor activity.
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one ()
  • Structure : Cyclopropyl and 4-chlorophenyl groups modify steric and electronic profiles.
  • The lack of amino and -SCF₃ groups may reduce hydrogen-bonding capacity and electron-withdrawing effects compared to the target compound .

Physical and Chemical Properties

A comparative analysis of predicted properties (where available) is summarized below:

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) Key Substituents
Target Compound Not Reported Not Reported Not Reported 3-NH₂, 4-SCF₃, α-Cl
1-(3-(Bromomethyl)-2-(SCF₃)phenyl)-1-chloropropan-2-one () ~356.5 298.6 (Predicted) 1.61 (Predicted) 3-Bromomethyl, 4-SCF₃, α-Cl
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one () 276.56 379.4 (Predicted) 1.538 (Predicted) 4-NH₂, 3-Bromomethyl, α-Cl
1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one () 229.73 N/A N/A 2-NH₂, 5-SCH₃, α-Cl

Key Observations :

  • Brominated analogs () exhibit higher predicted boiling points and densities due to increased molecular weight and halogen presence.
  • The trifluoromethylthio (-SCF₃) group in the target compound is a strong electron-withdrawing group, likely enhancing stability and altering reactivity compared to methylthio (-SCH₃) or hydrogen substituents .

Preparation Methods

Reaction Mechanism and Optimization

The process proceeds via in situ generation of a Ni⁰ complex, which facilitates oxidative addition of the aryl halide and subsequent coupling with the α-chloroketone (Figure 2). Key parameters include:

  • Catalyst : Ni(bpy)₃Cl₂ (5 mol%)
  • Temperature : 25–40°C
  • Current Density : 10 mA/cm²

Optimization trials (Table 1) revealed that increasing the stoichiometric ratio of aryl halide to ketone (1:1.2) improved yields to 72%, while higher temperatures (>50°C) led to decomposition of the chloroketone.

Table 1: Electrochemical Arylation Optimization

Parameter Range Tested Optimal Value Yield (%)
Aryl Halide/Ketone 1:1 – 1:1.5 1:1.2 72
Temperature (°C) 25–60 40 68
Solvent DMF, MeCN, THF DMF 72

Limitations

  • Aryl Halide Synthesis : Preparing 3-amino-4-(trifluoromethylthio)phenyl bromide requires multistep functionalization, including diazotization and sulfuration.
  • Scalability : Batch electrochemical reactors face mass transfer limitations, though flow systems may mitigate this.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic displacement of a para-nitro group by a chloropropanone enolate presents an alternative route, leveraging the electron-withdrawing nature of -SCF₃ to activate the ring.

Synthetic Pathway

  • Nitration : 4-(Trifluoromethylthio)benzene is nitrated at the meta position using HNO₃/H₂SO₄ at 30°C.
  • Enolate Formation : 1-Chloropropan-2-one is deprotonated with LDA at -78°C.
  • Substitution : The enolate attacks 3-nitro-4-(trifluoromethylthio)phenyl chloride, displacing nitro as NO₂⁻.

Table 2: Nucleophilic Substitution Conditions

Step Reagents/Conditions Yield (%)
Nitration HNO₃ (fuming), H₂SO₄, 30°C 85
Enolate Formation LDA, THF, -78°C 92
Substitution 18-crown-6, DME, 60°C, 12 h 41

Challenges

  • Low Yield : Steric hindrance from the -SCF₃ group reduces substitution efficiency.
  • Byproducts : Competing elimination generates 1-chloroacrylophenone derivatives.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

Method Overall Yield (%) Scalability Regioselectivity
Electrochemical Arylation 72 Moderate High
Nucleophilic Substitution 41 Low Moderate
Stepwise Construction 23 Low High

The electrochemical method excels in yield and simplicity but depends on aryl halide availability. Stepwise construction ensures regiochemical fidelity but suffers from poor scalability.

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